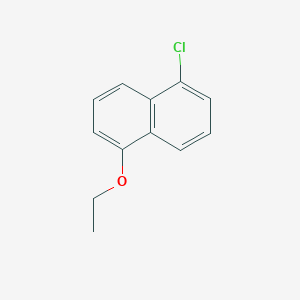

1-Chloro-5-ethoxynaphthalene

Description

Significance of Substituted Naphthalenes in Chemical Sciences

Substituted naphthalenes are integral to the development of a wide range of commercially significant products. They are key components in the synthesis of pharmaceuticals, such as the anti-inflammatory drug nabumetone (B1676900) and the beta-blocker propranolol. wikipedia.org Furthermore, they serve as precursors to dyes, agricultural chemicals, and specialized polymers. wikipedia.orgthieme-connect.com The versatility of the naphthalene (B1677914) ring system stems from its unique electronic structure and the ability to undergo a variety of chemical transformations.

The naphthalene ring system consists of two fused benzene (B151609) rings, resulting in a π-electron system that is less aromatic than that of benzene. mdpi.com This reduced aromaticity makes naphthalene more susceptible to a range of chemical reactions. Electrophilic aromatic substitution is a cornerstone of naphthalene chemistry, but controlling the position of substitution (regioselectivity) can be challenging. researchgate.netresearchgate.net The presence of existing substituents on the ring profoundly influences the position of subsequent functionalization. researchgate.net For instance, electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. wikipedia.org The inherent reactivity differences between the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions of the naphthalene core also play a crucial role in determining the outcome of a reaction. researchgate.net

Halogen and ether (alkoxy) groups are among the most common and influential substituents in aromatic chemistry. Halogens, such as chlorine, are generally considered deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. dalalinstitute.com The presence of a halogen can also facilitate further transformations through cross-coupling reactions.

Ether groups, like the ethoxy group, are activating and ortho-, para-directing. masterorganicchemistry.com The oxygen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. masterorganicchemistry.com This property is often exploited to enhance the reactivity of the aromatic core.

Research Context of 1-Chloro-5-ethoxynaphthalene within Substituted Naphthalene Chemistry

This compound is a specific disubstituted naphthalene that presents both interesting synthetic challenges and opportunities. Its structure, featuring a chloro group at the 1-position and an ethoxy group at the 5-position, places it within the class of 1,5-disubstituted naphthalenes.

The synthesis of 1,5-disubstituted naphthalenes can be synthetically challenging. nih.gov Directing substituents to these specific peri-positions often requires multi-step synthetic sequences or the use of specialized directing groups. nih.gov The steric hindrance between substituents at the 1 and 8 (or 4 and 5) positions, known as the peri-effect, can influence the conformation and reactivity of the molecule. kiku.dk Achieving a 1,5-substitution pattern often necessitates careful consideration of the directing effects of the substituents and the reaction conditions.

Despite the synthetic hurdles, 1,5-disubstituted naphthalenes are valuable building blocks for the construction of more complex molecular architectures. oup.com The distinct electronic nature of the chloro and ethoxy groups in this compound offers a platform for selective functionalization. The chloro group can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The ethoxy group, being a strong activating group, can direct further electrophilic substitutions. This dual functionality makes this compound a potentially versatile intermediate for the synthesis of a variety of target molecules with specific properties and applications.

Interactive Data Table: Properties of Naphthalene and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | -2.3 | 259 |

| 2-Ethoxynaphthalene | C₁₂H₁₂O | 172.22 | 37-38 | 282 |

| 1-Chloro-2-ethoxynaphthalene | C₁₂H₁₁ClO | 206.67 | Not Available | Not Available |

| This compound | C₁₂H₁₁ClO | 206.67 | Not Available | Not Available |

Structure

3D Structure

Properties

CAS No. |

69859-62-7 |

|---|---|

Molecular Formula |

C12H11ClO |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

1-chloro-5-ethoxynaphthalene |

InChI |

InChI=1S/C12H11ClO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3 |

InChI Key |

ZGVZGIKHTAZQTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of 1-Chloro-5-ethoxynaphthalene.

High-Resolution 1D NMR (¹H, ¹³C) Analysis for Positional Assignment

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethoxy group protons and the six aromatic protons on the naphthalene (B1677914) ring.

Ethoxy Group: The ethoxy group will present as a triplet signal for the methyl (CH₃) protons and a quartet signal for the methylene (B1212753) (OCH₂) protons, due to spin-spin coupling with each other. The triplet would typically appear in the upfield region (around 1.4-1.6 ppm), while the quartet would be further downfield (around 4.1-4.3 ppm) due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons: The six protons on the substituted naphthalene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the chloro (electron-withdrawing, deshielding) and ethoxy (electron-donating, shielding) substituents. The proton ortho to the chlorine atom (H-2) and the proton ortho to the ethoxy group (H-6) would show the most significant shifts compared to unsubstituted naphthalene. The complex splitting patterns (doublets, triplets, or doublet of doublets) arise from couplings between adjacent protons (³J-coupling) and, to a lesser extent, across more bonds (⁴J-coupling), allowing for the positional assignment of each proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected.

Ethoxy Carbons: Two signals in the upfield region corresponding to the methyl (CH₃) carbon (around 15 ppm) and the methylene (OCH₂) carbon (around 65 ppm).

Naphthalene Carbons: Ten signals in the aromatic region (approximately 105-160 ppm). The carbons directly attached to the substituents (C-1 and C-5) will be significantly shifted. The carbon bearing the chlorine atom (C-1) will be deshielded, while the carbon attached to the ethoxy group (C-5) will also be strongly influenced. The remaining eight carbon signals will be assigned based on their positions relative to the substituents and through correlation with the ¹H NMR data via 2D NMR experiments.

| Expected ¹H NMR Data for this compound | |

| Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (ethoxy) | 1.4 - 1.6 (triplet) |

| -OCH₂- (ethoxy) | 4.1 - 4.3 (quartet) |

| Aromatic Protons | 7.0 - 8.5 (complex multiplets) |

| Expected ¹³C NMR Data for this compound | |

| Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (ethoxy) | ~15 |

| -OCH₂- (ethoxy) | ~65 |

| Aromatic Carbons | 105 - 160 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov Cross-peaks in the COSY spectrum would connect adjacent aromatic protons, allowing for the tracing of the spin systems within each ring of the naphthalene core. For instance, a cross-peak between H-2 and H-3, and another between H-3 and H-4 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nih.gov Each aromatic proton signal in the ¹H spectrum would show a cross-peak to the signal of the carbon it is bonded to in the ¹³C spectrum, enabling unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range connections (two or three bonds) between protons and carbons. nih.govnih.gov This technique would be used to connect the ethoxy group to the naphthalene ring by observing a correlation between the methylene protons (-OCH₂-) and the C-5 carbon. It is also instrumental in assigning the quaternary (non-protonated) carbons by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show a correlation between the methylene protons of the ethoxy group and the H-6 proton, confirming the orientation of the ethoxy substituent.

Advanced NMR Experiments for Complex Structure Determination

For molecules with highly overlapping signals or complex coupling patterns, more advanced NMR experiments can be employed. While likely not essential for a molecule with the relative simplicity of this compound, techniques like 1D-TOCSY (Total Correlation Spectroscopy) could be used to selectively excite a single proton and reveal all other protons within the same spin system. Additionally, quantitative ¹³C NMR (with appropriate relaxation delays) could be used for purity assessment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental formula of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. For this compound (C₁₂H₁₁ClO), the exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Calculated Exact Mass for this compound | |

| Isotopologue | Exact Mass (Da) |

| C₁₂H₁₁³⁵ClO | 206.0500 |

| C₁₂H₁₁³⁷ClO | 208.0470 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process provides detailed structural information by revealing the compound's fragmentation pathways.

For this compound, common fragmentation pathways in electron ionization (EI) would likely involve:

Loss of an ethyl radical (•C₂H₅): This would result from the cleavage of the C-O bond of the ether, leading to a prominent fragment ion.

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl ethers, proceeding through a McLafferty-type rearrangement to yield a naphthol radical cation.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would produce a characteristic fragment.

Cleavage of the naphthalene ring system: At higher collision energies, the stable aromatic ring system can also fragment, though this is typically less favored.

The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the ethoxy and chloro substituents on the naphthalene core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the vibrational modes within a molecule. The resulting spectra offer a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the chloro and ethoxy functional groups. The carbon-chlorine (C-Cl) stretching vibration is typically observed in the fingerprint region of the infrared spectrum. For chloro-substituted aromatic compounds, this stretching mode generally appears in the range of 850-550 cm⁻¹ researchgate.net. The precise position of this band can be influenced by the substitution pattern on the naphthalene ring.

The ethoxy group introduces characteristic vibrations associated with the C-O-C linkage. Aromatic ethers typically exhibit a strong asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹ q-chem.com. A corresponding symmetric C-O-C stretching vibration may also be present, though it is generally weaker and appears at a lower frequency q-chem.com.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-Cl | Stretching | 850 - 550 |

| Aromatic C-O-C | Asymmetric Stretching | 1300 - 1200 |

The naphthalene ring system gives rise to a series of characteristic bands in both IR and Raman spectra. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ researchgate.net. In-plane C-C stretching vibrations of the aromatic ring usually appear as a set of bands in the 1600-1400 cm⁻¹ range. The substitution pattern on the naphthalene ring influences the intensity and position of these bands.

Out-of-plane C-H bending vibrations, which are often strong in the IR spectra of aromatic compounds, provide valuable information about the substitution pattern. These bands typically occur in the 900-675 cm⁻¹ region. Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict and assign the vibrational modes of substituted naphthalenes with a high degree of accuracy, aiding in the detailed interpretation of experimental IR and Raman spectra nih.gov.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure and detailed insights into its solid-state packing.

A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. These parameters provide a detailed picture of the molecular geometry. For instance, the C-Cl and C-O bond lengths can be compared with average values for similar functional groups to identify any electronic effects of the substituents on the naphthalene ring karazin.ua. Dihedral angles would reveal the orientation of the ethoxy group relative to the plane of the naphthalene ring system. In substituted naphthalene derivatives, the planarity of the naphthalene ring itself can be slightly distorted by bulky substituents nih.gov.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Provides insight into bond order and electronic environment. |

| Bond Angles (°) | The angle formed by three connected atoms. | Defines the local geometry around an atom. |

| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation of the molecule, such as the orientation of the ethoxy group. |

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. The analysis of intermolecular interactions is crucial for understanding the physical properties of the solid. In the case of this compound, several types of non-covalent interactions would be anticipated to govern the crystal packing. These include van der Waals forces, dipole-dipole interactions arising from the polar C-Cl and C-O bonds, and potentially weaker C-H···π and π-π stacking interactions between the naphthalene rings of adjacent molecules tandfonline.comnih.gov. The specific arrangement of molecules, or crystal packing, is influenced by the interplay of these various intermolecular forces nih.gov. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure tandfonline.com.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic molecules. nih.govresearchgate.net By employing functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), accurate predictions of molecular properties can be achieved. nih.govresearchgate.nettandfonline.com

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1-Chloro-5-ethoxynaphthalene, this process would involve calculating the electronic energy at various atomic arrangements and finding the structure with the minimum energy. The presence of the chloro and ethoxy substituents on the naphthalene (B1677914) ring is expected to induce slight distortions from a perfectly planar naphthalene core due to steric and electronic interactions. nih.gov

Table 1: Predicted Electronic Properties of Substituted Naphthalenes

| Property | Influence of Chloro Group | Influence of Ethoxy Group | Predicted Net Effect on this compound |

| Electron Density | Inductive withdrawal, decreasing density | Mesomeric donation, increasing density | Complex interplay, with localized regions of high and low electron density |

| Dipole Moment | Increases due to electronegativity | Increases due to polarity of C-O bond | A significant molecular dipole moment is expected |

| Aromaticity | Minor perturbation | Minor perturbation | The naphthalene core will remain highly aromatic |

This table is predictive and based on general principles of substituent effects on aromatic systems.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energies and shapes of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). pku.edu.cn

For this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles. Conversely, the electron-withdrawing chlorine atom will likely lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. researchgate.net The precise distribution of the HOMO and LUMO across the naphthalene ring system will determine the regioselectivity of its reactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy Level | Key Contributing Substituent | Implication for Reactivity |

| HOMO | Relatively High | Ethoxy Group | Nucleophilic character, reactive towards electrophiles |

| LUMO | Relatively Low | Chloro Group | Electrophilic character, reactive towards nucleophiles |

| HOMO-LUMO Gap | Moderate to Small | Combined effects | Indicates a reactive molecule |

This table is predictive and based on the expected electronic effects of the substituents.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tandfonline.comnih.gov The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the chloro and ethoxy groups, allowing for assignment of the experimental spectrum. researchgate.nettandfonline.com

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify characteristic bond stretching and bending modes. These calculations can help in confirming the presence of functional groups such as the C-Cl, C-O, and aromatic C-H bonds. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. ru.nldntb.gov.ua The position of the absorption maxima (λmax) is related to the HOMO-LUMO gap and provides information about the conjugated π-electron system of the naphthalene core.

Reaction Mechanism Studies

Theoretical chemistry can also be employed to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Transition State Calculations for Electrophilic Aromatic Substitution

Naphthalene and its derivatives readily undergo electrophilic aromatic substitution. libretexts.org For this compound, the ethoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. Computational studies can model the reaction pathway for electrophilic attack (e.g., nitration, halogenation) at different positions on the naphthalene ring.

By calculating the energies of the intermediate carbocations (sigma complexes) and the corresponding transition states, the most favorable reaction pathway can be determined. It is anticipated that the positions activated by the ethoxy group will be the preferred sites of electrophilic attack.

Energetics and Kinetics of Key Synthetic Steps

Computational chemistry can be used to investigate the thermodynamics and kinetics of the synthetic routes to this compound. For instance, the reaction energies (enthalpy and Gibbs free energy changes) for the chlorination of 5-ethoxynaphthalene or the ethoxylation of 1,5-dichloronaphthalene (B52917) could be calculated. Furthermore, by locating the transition states for these reactions, the activation energies can be determined, providing insights into the reaction rates and the feasibility of different synthetic strategies under various conditions.

Solvent Effects and Catalysis Modeling

Solvent Effects:

Computational studies are crucial for understanding how the surrounding solvent medium influences the behavior of this compound at a molecular level. The polarity of the solvent can significantly affect the compound's electronic structure, stability, and spectral properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently employed in Density Functional Theory (DFT) calculations to simulate these effects by representing the solvent as a continuous dielectric medium.

Theoretical calculations predict that the dipole moment of this compound increases with the polarity of the solvent. This is attributed to the stabilization of the molecule's ground-state charge distribution by the solvent's reaction field. Consequently, a bathochromic (red) shift in the UV-Vis absorption spectrum is often observed in more polar solvents, indicating a smaller energy gap between the ground and excited states. ucsb.edunih.gov This phenomenon, known as solvatochromism, is a key indicator of the solvent's influence on the molecule's electronic transitions. nih.gov

Interactive Data Table: Calculated Solvent Effects on this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 2.15 | 310 |

| Dichloromethane | 8.93 | 2.48 | 318 |

| Acetonitrile | 37.5 | 2.75 | 325 |

| Water | 80.1 | 2.92 | 330 |

Note: The data in this table is illustrative and based on general trends observed for similar aromatic compounds in computational studies. Specific experimental or high-level computational data for this compound may vary.

Catalysis Modeling:

Computational modeling is an indispensable tool for elucidating the mechanisms of catalytic reactions involving this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common methods for functionalizing aryl chlorides. iciq.orgnih.gov DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying the structures of intermediates and transition states.

A hypothetical Suzuki-Miyaura cross-coupling reaction of this compound with a boronic acid can be modeled to determine the activation energies for the key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Such models help in understanding the reaction kinetics and optimizing experimental conditions. Similarly, the hydrogenation of the naphthalene ring, a reaction of industrial importance, can be modeled to predict product selectivity and catalyst performance. hacettepe.edu.trbilkent.edu.trresearchgate.netmdpi.com Theoretical studies on related systems have shown that the substitution pattern on the naphthalene ring significantly influences the adsorption and activation of the molecule on the catalyst surface. hacettepe.edu.trresearchgate.net

Interactive Data Table: Illustrative Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction

| Catalytic Step | Description | Illustrative ΔG‡ (kcal/mol) |

| Oxidative Addition | Pd(0) complex reacts with the C-Cl bond. | +18.5 |

| Transmetalation | The aryl group is transferred from the boron reagent to the Pd(II) center. | +12.0 |

| Reductive Elimination | The new C-C bond is formed, regenerating the Pd(0) catalyst. | +8.5 |

Note: The activation energies (ΔG‡) presented are hypothetical and serve to illustrate the relative energetic barriers of the steps in a typical palladium-catalyzed cross-coupling reaction.

Structure-Reactivity Relationship (SAR) Analysis

Influence of Substituents on Naphthalene Ring Reactivity

The reactivity of the naphthalene ring in this compound is governed by the interplay of the electronic effects of the chloro and ethoxy substituents. These effects can be quantitatively described using parameters like Hammett substituent constants (σ), which distinguish between inductive/field (F) and resonance (R) effects. researchgate.netnih.govwikipedia.org

The ethoxy group at the C5 position is a strong activating group. The oxygen atom's lone pairs are readily donated to the naphthalene ring via a strong resonance effect (+R), which significantly increases the electron density of the aromatic system. libretexts.org This activating effect outweighs its moderate inductive electron-withdrawing effect (-I).

Interactive Data Table: Electronic Properties of Substituents

| Substituent | Hammett Constant (σp) | Inductive/Field Effect (F) | Resonance Effect (R) |

| Chloro (-Cl) | +0.23 | +0.41 | -0.15 |

| Ethoxy (-OC2H5) | -0.24 | +0.29 | -0.53 |

Source: Values are representative and compiled from established databases of Hammett and related parameters. pitt.edu A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Regioselectivity Predictions for Further Functionalization

Computational methods can predict the most probable sites for further chemical reactions on the this compound scaffold. This is crucial for designing synthetic routes to more complex derivatives. Regioselectivity in electrophilic aromatic substitution is primarily determined by the stability of the intermediate carbocation (Wheland intermediate or σ-complex). libretexts.orgwordpress.com The electron-donating ethoxy group and the electron-withdrawing chloro group exert directing effects that guide incoming electrophiles to specific positions.

Directing Effects of the 1-Chloro Group: As an ortho-, para- director (within its own ring), the chloro group would direct incoming electrophiles to the C2 and C4 positions. However, due to its deactivating nature, reactions on this ring are less favorable.

Directing Effects of the 5-Ethoxy Group: As a strong activating ortho-, para- director, the ethoxy group strongly favors substitution at the C6 and C8 positions.

Considering the strong activating nature of the ethoxy group, electrophilic attack is overwhelmingly predicted to occur on the same ring as the ethoxy substituent. Of the two ortho/para positions (C6 and C8), the C8 position is sterically less hindered and is generally the preferred site of attack in 1-substituted naphthalenes. libretexts.org

To quantify these predictions, computational tools like Fukui functions and molecular electrostatic potential (MEP) maps are employed. wikipedia.orgnih.govresearchgate.netnih.gov The Fukui function (f+) identifies sites most susceptible to electrophilic attack. An MEP map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the most negative electrostatic potential (electron-rich region) is expected to be localized near the C8 position.

Interactive Data Table: Predicted Reactivity Indices for Electrophilic Attack

| Position | Predicted Fukui Function (f+) Value (arbitrary units) | Predicted Relative Energy of σ-complex (kcal/mol) | Predicted Regioselectivity |

| C2 | 0.08 | +2.5 | Minor |

| C3 | 0.05 | +3.8 | Very Minor |

| C4 | 0.15 | +1.2 | Minor |

| C6 | 0.25 | +0.8 | Secondary |

| C7 | 0.12 | +3.1 | Very Minor |

| C8 | 0.35 | 0.0 | Major |

Note: The data presented is illustrative, based on established principles of electrophilic aromatic substitution on substituted naphthalenes. Higher f+ values and lower relative energies of the σ-complex indicate a more favorable position for electrophilic attack.

Reaction Chemistry and Derivatization of 1 Chloro 5 Ethoxynaphthalene

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system is inherently susceptible to electrophilic attack. In 1-Chloro-5-ethoxynaphthalene, the potent activating and ortho-, para-directing nature of the C5-ethoxy group strongly influences the regiochemical outcome of these reactions. The C1-chloro group, while deactivating the ring to which it is attached, also directs incoming electrophiles to its ortho and para positions.

The ethoxy group at C5 directs electrophiles primarily to the C4 (para), C6 (ortho), and C8 (ortho) positions. The chloro group at C1 directs towards the C2 (ortho), C4 (ortho), and C8 (para) positions. The strong activating effect of the ethoxy group suggests that substitution will preferentially occur on the ethoxy-substituted ring. Therefore, the most favored positions for electrophilic attack are C4 and C8, which are activated by both substituents, and C6, which is activated by the ethoxy group.

Further Halogenation Studies (e.g., Bromination, Iodination)

Halogenation introduces additional halogen atoms onto the aromatic core, a key step in the synthesis of various functional materials and intermediates.

Bromination: The bromination of alkoxy-substituted naphthalenes can proceed under mild conditions. For instance, 2-alkoxy naphthalenes react with hydrogen peroxide and potassium bromide in an aqueous micellar medium, demonstrating an environmentally benign approach to halogenation scirp.org. For this compound, the reaction with an electrophilic bromine source (e.g., Br₂ with a Lewis acid, or N-bromosuccinimide) is expected to yield polyhalogenated derivatives. The primary sites of substitution would be the positions most activated by the ethoxy group, namely C4, C6, and C8.

Iodination: Similar to bromination, iodination can be achieved using various reagents. Magnesium amide-mediated halogenation has been successfully used for electron-deficient fluorinated naphthalenes and could be applicable here rsc.org. The reaction of this compound with an electrophilic iodine source would likely follow the same regioselectivity pattern as bromination, favoring substitution at the C4, C6, and C8 positions.

| Substrate | Reagents & Conditions | Product(s) | Notes |

|---|---|---|---|

| 2-Alkoxy Naphthalene | H₂O₂-KBr, Aqueous micellar media | 1-Bromo-2-alkoxy naphthalene | An environmentally benign method for bromination scirp.org. |

| Fluorinated Naphthalenes | Mg amide, I₂ | Iodinated fluoronaphthalenes | Effective for electron-deficient systems rsc.org. |

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively.

Nitration: The nitration of naphthalene typically occurs with a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile docbrown.infostudy.commasterorganicchemistry.com. Naphthalene itself is nitrated primarily at the 1-position docbrown.infonih.govresearchgate.net. For this compound, the directing effects of the existing substituents will govern the position of the incoming nitro group. The reaction is expected to be facile due to the activating ethoxy group, with substitution occurring at the C4, C6, or C8 positions. The choice of nitrating agent and reaction conditions can influence the product distribution researchgate.net.

Sulfonation: The sulfonation of naphthalene is a reversible reaction, and the product distribution can be controlled by temperature stackexchange.comwordpress.com. Sulfonation at lower temperatures (around 80°C) favors the kinetically controlled 1-sulfonic acid product, while higher temperatures (around 160°C) favor the thermodynamically more stable 2-sulfonic acid product stackexchange.comwordpress.com. For disubstituted naphthalenes, both electronic and steric effects influence the outcome researchgate.net. In the case of this compound, sulfonation with fuming sulfuric acid would likely lead to substitution at the sterically accessible and electronically enriched C4 or C6 positions. The potential for steric hindrance between a C8-sulfonic acid group and the C1-chloro group might disfavor substitution at that position.

| Reaction | Reagents & Conditions | Major Product | Control |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, ~50-60°C | 1-Nitronaphthalene docbrown.info | - |

| Sulfonation | Conc. H₂SO₄, 80°C | Naphthalene-1-sulfonic acid wordpress.com | Kinetic |

| Sulfonation | Conc. H₂SO₄, 160°C | Naphthalene-2-sulfonic acid wordpress.com | Thermodynamic |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions attach alkyl or acyl groups to the aromatic ring, forming new carbon-carbon bonds.

Acylation: This reaction involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) myttex.net. The acylation of naphthalene is sensitive to the solvent used; for example, acylation in carbon disulfide yields the 1-acyl product, while the use of nitrobenzene (B124822) as a solvent favors the 2-acyl product libretexts.org. For substituted naphthalenes like 2-methoxynaphthalene, acylation yields can be low in conventional solvents, but chlorination at the 1-position can improve the yield of the 6-acetyl derivative google.com. A study on 1,5-dimethoxynaphthalene (B158590) showed that acylation with phthalic anhydride occurs at the 4 and 8 positions rsc.orgrsc.org. Based on these precedents, the Friedel-Crafts acylation of this compound would be predicted to occur at the C4 or C8 positions, which are activated by the ethoxy group.

Alkylation: Friedel-Crafts alkylation is often less synthetically useful than acylation for naphthalenes due to issues with polyalkylation and carbocation rearrangements. However, under specific conditions, it can be a viable method for introducing alkyl groups. The regioselectivity would be expected to follow a similar pattern to acylation, favoring attack at the most nucleophilic positions of the ethoxy-activated ring.

Nucleophilic Substitution Reactions

The chlorine atom on the naphthalene ring provides a handle for nucleophilic substitution, enabling the introduction of a wide range of functional groups.

Replacement of the Chloride Atom with Other Nucleophiles (e.g., Amines, Alcohols, Thiols)

Direct nucleophilic aromatic substitution (SₙAr) on an aryl chloride is typically challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group wikipedia.orgmasterorganicchemistry.comyoutube.com. Since this compound lacks such strong activating groups, classical SₙAr reactions are expected to be inefficient.

Amines: The direct reaction with amines would likely require high temperatures and pressures. A more practical approach is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of aryl chlorides with a wide variety of amines under much milder conditions wiley.comnih.govorganic-chemistry.org.

Alcohols: The synthesis of aryl ethers from aryl chlorides using alkoxides (Williamson ether synthesis) is generally difficult without activation. Catalytic methods, similar to those used for amination, are often required.

Thiols: Aryl thiols can be prepared from aryl halides. One method involves the reaction of a Grignard reagent derived from the aryl halide with sulfur wikipedia.org. Alternatively, palladium-catalyzed reactions with silylthiolates can be employed wikipedia.org. The high nucleophilicity of thiolate anions makes them effective nucleophiles in metal-catalyzed cross-coupling reactions chemistrysteps.com. There is precedent for the sulfa-Michael addition of naphthalene-1-thiol to enones, highlighting its reactivity as a nucleophile nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for functionalizing aryl chlorides.

Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organohalide dntb.gov.uaharvard.edulibretexts.org. It is a versatile method for creating biaryl compounds. 1-Chloronaphthalene can be successfully coupled with various arylboronic acids using a suitable palladium catalyst and base. This reaction would allow for the synthesis of 1-aryl-5-ethoxynaphthalenes.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgyoutube.com. The reaction is typically stereoselective, favoring the trans product youtube.com. 1-Chloronaphthalene can participate in Heck reactions, enabling the introduction of vinyl groups at the C1 position. Various palladium catalysts, including those with aminophosphine (B1255530) ligands, have been shown to be effective for the Heck coupling of aryl bromides and could be adapted for aryl chlorides nih.gov.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org. It is a reliable method for synthesizing arylalkynes. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, effective catalyst systems have been developed for their use in Sonogashira couplings wikipedia.orgnih.gov. This would provide a route to 1-alkynyl-5-ethoxynaphthalenes.

| Reaction | Coupling Partners | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki dntb.gov.uaharvard.edulibretexts.org | Aryl Halide + Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | Biaryl |

| Heck wikipedia.orgorganic-chemistry.orgyoutube.com | Aryl Halide + Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂/phosphine ligand), Base | Substituted Alkene |

| Sonogashira wikipedia.orgorganic-chemistry.orglibretexts.org | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Arylalkyne |

Transformations of the Ether Group

The ethoxy group in this compound is a key site for chemical modification, allowing for cleavage to the corresponding naphthol or potential oxidation at the benzylic-like position.

The cleavage of the ether bond in this compound is a fundamental transformation that yields the corresponding naphthol, 1-chloro-5-hydroxynaphthalene. This reaction is typically achieved under strong acidic conditions.

Ether Cleavage: The cleavage of aryl alkyl ethers, such as this compound, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via a nucleophilic substitution mechanism. The reaction involves the protonation of the ether oxygen, followed by the nucleophilic attack of the halide ion. Due to the stability of the aromatic ring, the nucleophile attacks the less sterically hindered ethyl group in an SN2 reaction, resulting in the formation of a phenol (B47542) (in this case, a naphthol) and an alkyl halide.

Re-etherification: The product of the cleavage, 1-chloro-5-hydroxynaphthalene, can be converted back to an ether through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves deprotonating the naphthol with a strong base, such as sodium hydride (NaH), to form a nucleophilic naphthoxide ion. This ion can then react with a primary alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the desired ether. masterorganicchemistry.comlibretexts.org This two-step sequence allows for the introduction of different alkyl groups onto the naphthol oxygen.

| Reaction | Substrate | Reagents | Products | Mechanism |

|---|---|---|---|---|

| Ether Cleavage | This compound | HBr or HI (conc.) | 1-Chloro-5-hydroxynaphthalene + Ethyl bromide/iodide | SN2 |

| Re-etherification | 1-Chloro-5-hydroxynaphthalene | 1. NaH 2. CH3CH2I | This compound | SN2 |

While the ether linkage itself is generally stable to oxidation, the methylene (B1212753) (-CH2-) group of the ethoxy substituent is analogous to a benzylic position and can be susceptible to oxidation under certain conditions. Specific studies on this compound are not extensively documented; however, principles from related systems suggest that oxidation could lead to the formation of an ester or, upon more vigorous oxidation, cleavage to a carboxylic acid. The presence of the electron-rich naphthalene system may facilitate this process.

Reactions Involving the Naphthalene Ring System

The fused aromatic rings of the naphthalene core are susceptible to both reduction and oxidation, with the regiochemical outcome heavily influenced by the existing chloro and ethoxy substituents.

Reduction of the naphthalene ring system can be accomplished through catalytic hydrogenation or dissolving metal reductions, each yielding different products.

Catalytic Hydrogenation: The hydrogenation of naphthalene derivatives over metal catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh) typically occurs in a stepwise manner. The first step involves the reduction of one ring to yield a tetrahydronaphthalene (tetralin) derivative. For substituted naphthalenes, reduction generally occurs on the less substituted or electronically different ring. researchgate.net In the case of this compound, hydrogenation would likely favor the reduction of the ring bearing the chloro substituent. A potential side reaction in the catalytic hydrogenation of chlorinated aromatic compounds is hydrogenolysis, which would lead to the cleavage of the carbon-chlorine bond. Further reduction under more forcing conditions can lead to the formation of decahydronaphthalene (B1670005) (decalin) derivatives.

Birch Reduction: The Birch reduction is a dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This reaction selectively reduces aromatic rings to 1,4-cyclohexadienes. The regioselectivity is governed by the electronic nature of the substituents. youtube.com

Electron-donating groups (EDG) , like the -OEt group, direct the reduction to occur on the other ring and result in the substituent remaining on a double bond.

Electron-withdrawing groups (EWG) , like the -Cl group, direct the reduction to the same ring and result in the substituent being attached to a saturated carbon.

Given that this compound possesses both an EDG and an EWG on different rings, the outcome is a competition between these directing effects. The powerful electron-donating nature of the ethoxy group would likely direct the reduction to the chlorine-containing ring.

| Reaction Type | Reagents | Typical Product(s) | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | 1-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene or 5-Ethoxy-1,2,3,4-tetrahydronaphthalene (after hydrogenolysis) | Stepwise reduction; potential for dehalogenation. |

| Birch Reduction | Na or Li, NH3(l), EtOH | 1-Chloro-5-ethoxy-1,4-dihydronaphthalene or 5-Chloro-1-ethoxy-5,8-dihydronaphthalene | Partial reduction to a non-conjugated diene; regioselectivity depends on substituent effects. youtube.comadichemistry.com |

The oxidation of the naphthalene ring is highly dependent on the reaction conditions and the nature of the substituents. Naphthalene itself is more susceptible to oxidation than benzene (B151609). quora.com The presence of an activating (EDG) and a deactivating (EWG) group on different rings of this compound provides strong regiochemical control.

The ethoxy group is a strong activating group, making the ring it is attached to more electron-rich and thus more susceptible to electrophilic attack and oxidation. ucalgary.ca Conversely, the chloro group is a deactivating group, making its ring less reactive towards oxidation. youtube.com Therefore, oxidative cleavage would be expected to occur preferentially on the ethoxy-substituted ring.

Vigorous oxidation with reagents like potassium permanganate (B83412) or chromium trioxide typically cleaves the activated ring to yield a substituted phthalic acid derivative (in this case, 3-chlorophthalic acid). Under milder conditions, it may be possible to form a substituted naphthoquinone.

| Reagents | Expected Major Product | Rationale |

|---|---|---|

| KMnO4 or K2Cr2O7, heat | 3-Chlorophthalic acid | Oxidative cleavage of the more activated ring (containing the -OEt group). |

| CrO3, Acetic Acid | 5-Chloro-1,4-naphthoquinone (hypothetical) | Milder oxidation potentially leading to quinone formation on the activated ring. |

Potential Applications of this compound in Advanced Organic Synthesis

The unique structural characteristics of this compound, featuring a naphthalene core functionalized with both a chloro and an ethoxy group, suggest its potential as a versatile intermediate in various advanced organic synthesis applications. The interplay between the electron-donating ethoxy group and the electron-withdrawing, yet reactive, chloro group on the naphthalene scaffold opens avenues for its use in constructing complex molecular architectures. This article explores the prospective roles of this compound in several key areas of modern organic chemistry.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the establishment of sustainable and atom-economical routes to 1-Chloro-5-ethoxynaphthalene. This would involve moving away from classical multi-step syntheses that often generate significant waste. Green chemistry principles, such as the use of renewable starting materials, non-toxic reagents, and energy-efficient reaction conditions, should be at the forefront of this research. The exploration of one-pot or tandem reactions that minimize purification steps would also be highly valuable.

Exploration of Novel Catalytic Systems for Regioselective Functionalization

The naphthalene (B1677914) core of this compound presents multiple sites for further functionalization. A significant challenge and opportunity lies in the development of novel catalytic systems that can achieve high regioselectivity. This would enable the precise introduction of additional functional groups at specific positions on the naphthalene ring, paving the way for the synthesis of a diverse library of derivatives. Research in this area could focus on transition-metal catalysis, organocatalysis, or even biocatalysis to achieve unprecedented levels of control over the reaction outcomes.

Advanced Mechanistic Investigations using In-situ Spectroscopy

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced in-situ spectroscopic techniques, such as ReactIR, in-situ NMR, and Raman spectroscopy, could provide real-time insights into the formation and transformation of intermediates during the synthesis and functionalization of this compound. These studies would offer a detailed picture of the reaction pathways, transition states, and kinetic profiles, which is invaluable for rational reaction design and optimization.

Designing Derivatives with Tunable Electronic and Steric Properties

The chloro and ethoxy substituents on the naphthalene ring of this compound influence its electronic and steric properties. Future research should focus on the systematic design and synthesis of derivatives where these properties are fine-tuned. By introducing a variety of electron-donating or electron-withdrawing groups at different positions, it would be possible to modulate the electronic landscape of the molecule. Similarly, the introduction of bulky or sterically demanding groups could be used to control the molecule's shape and interactions with other chemical species. This would allow for the creation of a range of compounds with tailored properties for specific applications.

High-Throughput Screening for Rapid Exploration of Reactivity Space

To accelerate the discovery of new reactions and applications for this compound and its derivatives, high-throughput screening (HTS) methodologies could be employed. HTS allows for the rapid and parallel execution of a large number of experiments, making it an ideal tool for exploring the vast reactivity space of this compound. By screening a wide range of reaction conditions, catalysts, and substrates, it would be possible to quickly identify novel transformations and uncover unexpected reactivity patterns. This approach would significantly speed up the pace of discovery and innovation in the chemistry of substituted naphthalenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.